molecular formula C16H17BrN2O2 B6721694 N-[2-(4-bromophenyl)ethyl]-3-cyclopropyl-N-methyl-1,2-oxazole-5-carboxamide

N-[2-(4-bromophenyl)ethyl]-3-cyclopropyl-N-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B6721694
M. Wt: 349.22 g/mol
InChI Key: SXXSKTFQPGNGLB-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)ethyl]-3-cyclopropyl-N-methyl-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenyl)ethyl]-3-cyclopropyl-N-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of phenylethylamine to obtain 2-(4-bromophenyl)ethylamine.

    Oxazole Ring Formation: The oxazole ring is formed by reacting the cyclopropylated intermediate with an appropriate oxazole precursor under acidic or basic conditions.

    Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the oxazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This often includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenyl)ethyl]-3-cyclopropyl-N-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-[2-(4-bromophenyl)ethyl]-3-cyclopropyl-N-methyl-1,2-oxazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a tool for studying biological processes, such as enzyme inhibition and receptor binding, due to its ability to interact with specific molecular targets.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent, based on its chemical structure and biological activity.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)ethyl]-3-cyclopropyl-N-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-3-cyclopropyl-N-methyl-1,2-oxazole-5-carboxamide
  • N-[2-(4-fluorophenyl)ethyl]-3-cyclopropyl-N-methyl-1,2-oxazole-5-carboxamide
  • N-[2-(4-methylphenyl)ethyl]-3-cyclopropyl-N-methyl-1,2-oxazole-5-carboxamide

Uniqueness

N-[2-(4-bromophenyl)ethyl]-3-cyclopropyl-N-methyl-1,2-oxazole-5-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

N-[2-(4-bromophenyl)ethyl]-3-cyclopropyl-N-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c1-19(9-8-11-2-6-13(17)7-3-11)16(20)15-10-14(18-21-15)12-4-5-12/h2-3,6-7,10,12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXSKTFQPGNGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=C(C=C1)Br)C(=O)C2=CC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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